molecular formula C10H21N3O B2629629 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea CAS No. 103988-19-8

3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea

货号: B2629629
CAS 编号: 103988-19-8
分子量: 199.298
InChI 键: AIGATEJOMWFBEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea is a synthetic organic compound with the molecular formula C 10 H 21 N 3 O and a molecular weight of 199.29 g/mol . Its structure incorporates a urea functional group, a feature of significant interest in medicinal chemistry due to its ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug discovery . The molecule is further characterized by the presence of a 1-methylpiperidin-3-ylmethyl moiety, a structural feature common in compounds designed for central nervous system (CNS) targets, as it can influence lipophilicity and permeability . Researchers can identify the compound using its SMILES notation (CNC(=O)N(C)CC1CCCN(C1)C) and InChIKey (ZURVYCHCKAGSKG-UHFFFAOYSA-N) . While the specific biological applications and mechanism of action for this precise molecule are not widely reported in the public domain, urea derivatives analogous to this compound are extensively investigated for their potential across various therapeutic areas, including as inhibitors of enzymes like Factor Xa in coagulation pathways . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

1,1-dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12(2)10(14)11-7-9-5-4-6-13(3)8-9/h9H,4-8H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGATEJOMWFBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103988-19-8
Record name 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea typically involves the reaction of 3,3-dimethyl-1-butanamine with 1-methylpiperidine in the presence of a suitable urea derivative. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial synthesis may also incorporate purification steps such as crystallization or distillation to achieve the desired level of purity.

化学反应分析

Types of Reactions

3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

科学研究应用

Scientific Research Applications

The compound is primarily noted for its applications in the following areas:

Medicinal Chemistry

Research indicates that 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea can act as a pharmacological agent due to its ability to interact with various biological targets. Key areas of focus include:

  • Antimicrobial Activity : Studies have shown that structural modifications can enhance the antibacterial efficacy against resistant strains of bacteria, such as Staphylococcus aureus .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, suggesting potential therapeutic applications in treating diseases linked to enzyme dysfunction .

Organic Synthesis

This compound serves as an intermediate in the synthesis of diverse organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The urea moiety can be replaced by other nucleophiles under suitable conditions.
  • Oxidation and Reduction Reactions : It can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, producing various derivatives .

Biological Research

In biological contexts, the compound is studied for its interactions with cellular processes:

  • Receptor Binding : It has the potential to bind to specific receptors, influencing signaling pathways that may lead to therapeutic effects .

作用机制

The mechanism of action of 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

1,3-Dimethyl-1-[(1-Methylpyrrolidin-3-yl)methyl]urea Hydrochloride

  • Structure : Differs in the heterocyclic ring (pyrrolidine vs. piperidine) and substitution pattern.
  • Molecular Formula : C₁₀H₂₁ClN₃O (MW: 221.73 g/mol) .
  • Key Differences :
    • Ring size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
    • Substituent position : Methyl group on pyrrolidin-3-yl vs. piperidin-3-yl.
  • Implications: Smaller pyrrolidine ring may reduce conformational flexibility but increase ring strain.

3,3-Dimethyl-1-[(1-Methylpiperidin-4-yl)methyl]urea

  • Structure : Positional isomer of the target compound, with the methyl group on the piperidine-4-yl position.
  • Molecular Formula : C₁₀H₂₁N₃O (MW: 199.28 g/mol) .
  • Key Differences :
    • Substituent position : Piperidine-4-yl vs. 3-yl.
  • Implications :
    • Altered spatial orientation of the methyl group may affect binding to targets (e.g., receptors or enzymes).
    • Collision cross-section (CCS) data predicts distinct pharmacokinetic behavior (e.g., [M+H]+ CCS: 148.1 Ų for 4-yl vs. unmeasured for 3-yl) .

1-(2,4-Dimethylphenyl)-3,3-Dimethyl-1-(2-Nitrobenzyl)urea (Compound 47d)

  • Structure : Aryl-substituted benzyl urea derivative with antitumor activity .
  • Molecular Formula : C₁₈H₂₀N₃O₃ (MW: 326.37 g/mol).
  • Key Differences :
    • Aromatic substituents : 2,4-Dimethylphenyl and 2-nitrobenzyl groups replace the piperidine moiety.
  • Implications :
    • The nitro group (electron-withdrawing) and bulky aromatic substituents enhance antitumor activity by stabilizing interactions with hydrophobic pockets in target proteins.
    • Demonstrated IC₅₀ values of <100 µg/mL against leukemia and breast cancer cell lines .

Structural and Pharmacokinetic Comparison Table

Compound Molecular Formula Key Substituents Bioactivity (if reported) Source
3,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea C₁₁H₂₂N₃O Piperidin-3-ylmethyl Not reported -
1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea HCl C₁₀H₂₁ClN₃O Pyrrolidin-3-ylmethyl Not reported
3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea C₁₀H₂₁N₃O Piperidin-4-ylmethyl Predicted CCS: 148.1 Ų ([M+H]+)
1-(2,4-Dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl)urea C₁₈H₂₀N₃O₃ Aromatic nitro and methyl groups Antiproliferative activity (IC₅₀ <100 µg/mL)

Key Insights from Comparative Analysis

Ring Size and Substitution :

  • Piperidine analogs (6-membered) generally exhibit higher conformational stability and basicity compared to pyrrolidine derivatives, which may improve tissue penetration .

Positional Isomerism :

  • The 3-yl vs. 4-yl substitution in piperidine analogs could lead to divergent target affinities due to spatial differences in the methyl group orientation .

Functional Group Impact :

  • Aromatic substituents (e.g., nitro groups) enhance antitumor activity in benzyl urea derivatives, whereas aliphatic heterocycles (piperidine/pyrrolidine) may optimize solubility and metabolic resistance .

生物活性

3,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and medicine.

  • Molecular Formula : C10H21N3O
  • Molecular Weight : 199.3 g/mol
  • CAS Number : 103988-19-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound may modulate enzyme activity, influencing various metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed IC50 values against selected cancer types:

Cell Line IC50 Value (µM) Mechanism
A549 (Lung Cancer)11Induces apoptosis and cell cycle arrest
HCT116 (Colon Cancer)9Pro-apoptotic activity
MiaPaCa-2 (Pancreatic Cancer)10Inhibits cell proliferation

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .

Enzyme Inhibition

Studies have shown that this compound can inhibit key enzymes involved in cancer progression. For instance, it has been reported to inhibit fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid signaling . This inhibition may contribute to its anticancer effects by modulating signaling pathways related to cell survival and proliferation.

Study on Apoptosis Induction

A study involving the treatment of A549 cells with this compound demonstrated a significant increase in late apoptosis rates compared to untreated controls. Specifically, the compound induced late apoptosis in approximately 42% of treated cells within a concentration range of 10 µM .

Mechanisms of Cytotoxicity

The mechanism of action includes:

  • Induction of Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, reducing the number of cells progressing to the S and G2/M phases .
  • Pro-apoptotic Activity : It activates apoptotic pathways leading to cell death, particularly in cancerous cells .

Research Findings

Recent literature highlights the potential therapeutic applications of this compound beyond oncology. Its role as a pharmacological agent is being explored in various contexts, including neurodegenerative diseases and metabolic disorders .

常见问题

Basic: What are the recommended synthetic routes and characterization techniques for 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea?

The compound is typically synthesized via multi-step organic reactions involving piperidine derivatives and urea precursors. A common approach involves coupling 1-methylpiperidin-3-ylmethylamine with dimethylcarbamoyl chloride under controlled conditions (e.g., inert atmosphere, catalytic bases). Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the piperidine and urea moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (199.29 g/mol) and purity.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry if crystalline forms are obtained .

Basic: How does the stability of this compound vary under different storage and experimental conditions?

The compound is reported as a stable solid but may degrade under prolonged exposure to moisture or acidic/basic conditions. Key stability considerations:

  • Storage : Keep in anhydrous environments at −20°C to prevent hydrolysis of the urea group.
  • Solvent Compatibility : Use aprotic solvents (e.g., DMSO, DMF) for dissolution; aqueous buffers may induce decomposition.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures .

Advanced: What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict intermediates and transition states. For example:

  • Transition State Analysis : Identify energy barriers for amine-carbamoyl chloride coupling.
  • Solvent Effect Modeling : Use COSMO-RS to optimize solvent selection for yield improvement.
  • Machine Learning : Train models on analogous urea derivatives to predict optimal reaction parameters (temperature, catalyst loading) .

Advanced: How can factorial design of experiments (DoE) improve reaction optimization for this compound?

A 2<sup>k</sup> factorial design is recommended to evaluate variables like temperature, stoichiometry, and solvent polarity. Steps include:

  • Screening Experiments : Identify critical factors (e.g., amine-to-carbamoyl chloride ratio).
  • Response Surface Methodology (RSM) : Model nonlinear interactions between variables.
  • Robustness Testing : Assess reproducibility under ±10% parameter variations .

Advanced: What analytical methods resolve contradictions in purity assessments across studies?

Discrepancies often arise from residual solvents or byproducts. Mitigation strategies:

  • HPLC with Dual Detection : Pair UV (for urea detection) and ELSD (for non-chromophoric impurities).
  • Ion Chromatography : Quantify trace amines or halide salts from synthetic steps.
  • NMR Purity Index : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: How to address conflicting bioactivity data in pharmacological studies?

Contradictions may stem from assay conditions or metabolite interference. Solutions:

  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell media.
  • Dose-Response Redundancy : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Target Engagement Assays : Confirm binding via SPR or thermal shift assays .

Basic: What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood for powder handling.
  • Spill Management : Neutralize with activated carbon; avoid water to prevent exothermic reactions.
  • Waste Disposal : Incinerate in certified facilities for nitrogen-containing compounds .

Advanced: How can solubility challenges in aqueous formulations be methodologically addressed?

Pfizer’s patent (WO2024/053) suggests:

  • Co-Solvent Systems : Use cyclodextrins or PEG derivatives to enhance solubility.
  • pH Adjustment : Stabilize the protonated piperidine nitrogen in mildly acidic buffers.
  • Nanoformulation : Develop liposomal encapsulations for in vivo delivery .

Advanced: What strategies elucidate structure-activity relationships (SAR) for urea analogs?

  • Isosteric Replacement : Swap the piperidine ring with morpholine or azetidine.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions for potency optimization.
  • Free-Wilson Analysis : Deconstruct the molecule to quantify substituent contributions .

Advanced: How to design synergistic combination studies with other pharmacophores?

  • Combinatorial Libraries : Use automated synthesizers to generate urea-hybrid compounds.
  • Synergy Scoring : Apply Chou-Talalay models to quantify additive vs. synergistic effects.
  • In Silico Screening : Dock combinatorial candidates against multi-target proteins (e.g., kinases) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。